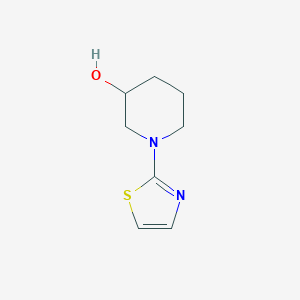

1-(Thiazol-2-yl)piperidin-3-ol

描述

1-(Thiazol-2-yl)piperidin-3-ol is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)piperidin-3-ol typically involves the reaction of thiazole derivatives with piperidine derivatives. One common method includes the coupling of substituted 2-amino thiazoles with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, focusing on cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis .

化学反应分析

Types of Reactions: 1-(Thiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

科学研究应用

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1-(Thiazol-2-yl)piperidin-3-ol. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. A case study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further exploration in cancer therapy.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. In vitro studies revealed that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions like Alzheimer’s disease.

Polymer Chemistry

This compound has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has focused on developing smart materials that respond to environmental stimuli, leveraging the unique characteristics of this compound.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. Studies have shown that incorporating this compound into coatings improves adhesion properties and resistance to environmental degradation, making it suitable for industrial applications.

Pesticidal Activity

The pesticidal properties of this compound have been explored in agricultural settings. Research indicates that it exhibits insecticidal activity against common agricultural pests, suggesting its potential as a bio-pesticide. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional chemical pesticides.

Herbicide Development

In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Studies have shown that certain derivatives can inhibit weed growth effectively without harming crop plants, positioning them as candidates for development into new herbicides.

作用机制

The mechanism of action of 1-(Thiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell death or inhibition of cell proliferation .

相似化合物的比较

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities with 1-(Thiazol-2-yl)piperidin-3-ol.

Piperidine Derivatives: Compounds such as piperidine-3-ol and 1-(2-chloroethyl)piperidine are structurally related

Uniqueness: this compound is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.

生物活性

1-(Thiazol-2-yl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

This compound features a thiazole ring fused with a piperidine structure. The thiazole moiety incorporates both sulfur and nitrogen, contributing to the compound's unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several thiazole derivatives against Escherichia coli and Staphylococcus aureus. Results showed that compounds containing the thiazole ring exhibited MIC values ranging from 4 to 32 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | E. coli |

| This compound | 8 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Antitumor Effects

In a recent study, this compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound demonstrated IC50 values of 15 µM for A549 and 20 µM for MCF7, indicating promising anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets. The thiazole ring can modulate enzyme activity by binding to active sites, while the piperidine component may interact with neurotransmitter receptors, influencing neurological functions.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, certain derivatives have been identified as selective inhibitors of glutaminase (GLS), an enzyme crucial for tumor metabolism, demonstrating IC50 values as low as 68 nM .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds highlights the importance of substituents on the thiazole and piperidine rings in enhancing biological activity. Modifications such as varying alkyl groups or introducing electron-withdrawing groups significantly affect potency and selectivity.

Key Findings:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Thiazol-2-yl)piperidin-3-ol, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling thiazole derivatives with piperidin-3-ol precursors. A two-step approach is common:

Thiazole Activation : React 2-bromothiazole with piperidin-3-ol under Buchwald-Hartwig amination conditions (Pd catalysis, ligand-assisted cross-coupling) to form the C–N bond .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.

Yield Optimization :

- Control temperature (60–80°C) to minimize side reactions.

- Use excess piperidin-3-ol (1.5 eq.) to drive the reaction forward. Reported yields range from 65–78% depending on ligand choice (e.g., Xantphos vs. BINAP) .

Q. How can the stereochemistry and conformational flexibility of this compound be analyzed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry. Piperidine rings often adopt chair or twist-boat conformations; hydrogen bonding between the hydroxyl group and thiazole nitrogen can stabilize specific conformers .

- NMR Analysis : Use J-coupling constants (e.g., ) to infer dihedral angles. For example, axial vs. equatorial hydroxyl group orientation alters coupling patterns in H-NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to thiazole derivatives) .

- Ventilation : Use fume hoods to avoid inhalation; thiazoles often release volatile byproducts during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound for drug design?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d) basis set.

- Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Thiazole’s electron-withdrawing nature reduces HOMO energy (–5.2 eV), favoring electrophilic interactions .

- Map electrostatic potential surfaces (EPS) to identify nucleophilic regions (e.g., hydroxyl group) .

- Validation : Compare computed dipole moments (e.g., 3.8 Debye) with experimental data from microwave spectroscopy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation :

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity variability across protein targets (e.g., GABA receptors vs. COX-2) .

- Assay Replication : Test derivatives under standardized conditions (e.g., IC50 in μM ranges for anticonvulsant activity) .

- Meta-Analysis : Compare structural motifs (e.g., hydroxyl substitution vs. esterification) to explain divergent results in anticonvulsant vs. analgesic assays .

Q. How does the thiazole-piperidine scaffold enhance fungicidal activity in crop protection agents?

Methodological Answer:

- Mechanistic Insights :

- The thiazole moiety disrupts fungal membrane biosynthesis by inhibiting ergosterol synthesis (confirmed via CYP51 enzyme assays) .

- Piperidine’s flexibility enables binding to hydrophobic pockets in fungal cytochrome P450 enzymes .

- Structure-Activity Relationship (SAR) :

- Introduce electron-donating groups (e.g., –OCH3) to the thiazole ring to boost potency (EC50 improved from 12.3 μM to 4.7 μM) .

Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in this compound?

Methodological Answer:

- IR Spectroscopy : Identify O–H stretching frequencies (3200–3400 cm⁻¹) and shifts due to H-bonding with thiazole nitrogen .

- Solid-State NMR : Use N-labeled compounds to probe N–H···O interactions in crystalline phases .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in solution, influenced by intermolecular H-bonds .

Q. How can this compound derivatives be tailored for blood-brain barrier (BBB) penetration in CNS drug development?

Methodological Answer:

- Lipophilicity Optimization : Adjust logP values to 2–3 via ester prodrugs (e.g., acetylated hydroxyl group) .

- P-gp Efflux Avoidance : Replace basic piperidine nitrogen with neutral groups (e.g., tert-butyl carbamate) to evade P-glycoprotein recognition .

- In Vivo Validation : Use radiolabeled tracers (e.g., C-labeled derivatives) in rodent models to quantify BBB permeability .

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-2-1-4-10(6-7)8-9-3-5-12-8/h3,5,7,11H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUDQJRAYRQNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。